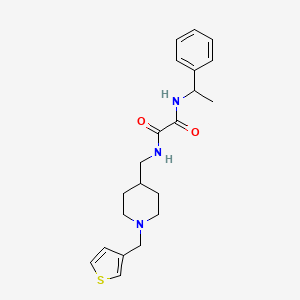
N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:
- Preparation of Intermediates : The thiophene and piperidine derivatives are synthesized through standard organic procedures.
- Coupling Reaction : The oxalamide group is introduced via coupling reactions under controlled conditions, often using palladium catalysts.
- Purification : The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to reduce pro-inflammatory cytokine levels in immune cells, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those related to breast cancer. The mechanism appears to involve disruption of the cell cycle and induction of mitotic catastrophe.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated an IC50 value of 25 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent reduction in cytokine levels, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .
Case Study 3: Anticancer Properties
Research involving MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation with an IC50 of 30 nM. Flow cytometry analysis revealed that it caused G2/M phase arrest and increased apoptosis rates, indicating its potential as an anticancer drug .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-16(19-5-3-2-4-6-19)23-21(26)20(25)22-13-17-7-10-24(11-8-17)14-18-9-12-27-15-18/h2-6,9,12,15-17H,7-8,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAMBWUXGXAPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














